1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a sulfanylmethyl (-SCH2-) group linked to a 4-chlorophenyl moiety at position 3. Its molecular formula is C13H10ClFS, with a molecular weight of 260.73 g/mol.
Properties
IUPAC Name |
1-chloro-4-[(3-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQVXMOMRTGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Halogen Exchange
This method involves substituting a halogen atom (e.g., chlorine) on a pre-functionalized benzene ring with a thiol group. A typical protocol uses 4-chlorobenzyl mercaptan and 1-fluoro-3-iodobenzene under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reaction Conditions
Mechanistic Insight
The iodine atom in 1-fluoro-3-iodobenzene acts as a leaving group, replaced by the thiolate anion (RS⁻) generated from 4-chlorobenzyl mercaptan. Fluorine’s strong electron-withdrawing effect activates the benzene ring toward nucleophilic attack.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
This palladium-catalyzed method couples a boronic acid derivative with a halogenated precursor. For example, 3-fluoro-5-iodobenzyl chloride reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄.
Optimized Protocol
Advantages
-
High regioselectivity due to fluorine’s directing effects.
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Tolerates diverse functional groups.
Ullmann-Type Coupling
Copper-catalyzed coupling of 1-fluoro-3-bromobenzene with 4-chlorothiophenol achieves the sulfanylmethyl linkage. This method is cost-effective but requires elevated temperatures.
Data Table: Cross-Coupling Efficiency
Thiol-Ene Coupling
Radical-Mediated Addition
A photochemical approach couples 1-fluoro-3-vinylbenzene with 4-chlorothiophenol under UV light (λ = 365 nm). The reaction proceeds via a thiyl radical intermediate, enabling solvent-free synthesis.
Key Parameters
Applications
-
Suitable for large-scale production due to minimal byproducts.
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Avoids toxic solvents, aligning with green chemistry principles.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and safety. A continuous flow system using 1-fluoro-3-chlorobenzene and 4-chlorobenzylthiol in supercritical CO₂ achieves 90% conversion in <10 minutes.
Process Advantages
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Enhanced heat transfer prevents thermal degradation.
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Scalable to multi-kilogram batches.
Catalytic Recycling
Pd-based catalysts are recovered via membrane filtration, reducing costs by 40% compared to batch methods.
Comparative Analysis of Methods
Table 2: Method Trade-offs
| Parameter | Nucleophilic Substitution | Suzuki-Miyaura | Thiol-Ene |
|---|---|---|---|
| Cost | Low | High | Moderate |
| Scalability | Moderate | High | High |
| Environmental Impact | Moderate (solvent use) | High (Pd waste) | Low |
| Typical Yield (%) | 65–72 | 78–85 | 70–75 |
Challenges and Innovations
Chemical Reactions Analysis
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the sulfanylmethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or sulfanylmethyl positions.
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzene ring substituted with a fluorine atom and a sulfanylmethyl group attached to a chlorinated phenyl group. The unique combination of these substituents imparts distinct chemical properties, making it valuable in synthetic chemistry.
Medicinal Chemistry
Potential Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures may exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms, particularly fluorine and chlorine, along with the sulfanylmethyl group, may enhance the compound's interaction with biological targets. Preliminary studies suggest ongoing investigations into its specific mechanisms of action against various pathogens and cancer cell lines.
Drug Development
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene serves as a potential building block in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific diseases.
Materials Science
Synthesis of Specialty Chemicals
The compound is utilized in producing specialty chemicals used in various industrial applications. Its unique chemical properties enable the development of materials with tailored characteristics for specific uses, such as coatings, adhesives, and polymers.
Chemical Reactions
The compound can participate in various organic reactions, acting as a versatile intermediate in synthesizing more complex molecules. Its reactivity is influenced by the presence of halogen substituents and the sulfanylmethyl group, making it a valuable tool in organic synthesis .
Analytical Chemistry
Internal Standard in Chromatography
this compound has been employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its stability and distinct mass spectrum make it suitable for accurate quantification in complex mixtures .
Case Studies
Mechanism of Action
The mechanism by which 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related halogenated aromatic compounds with sulfur-containing functional groups, emphasizing differences in substituents, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Halogen Type: The target compound’s fluorine at C1 contrasts with Chlorbenside’s chlorine at C1. In DDT, ethane-bridged dichlorodiphenyl groups confer high lipophilicity and environmental persistence, whereas the target compound’s thioether linkage may degrade more readily .
Sulfur Functional Groups :
- The thioether (-S-) group in the target compound is less oxidized than Tetradifon’s sulfone (-SO2-) , making it more susceptible to oxidation. Sulfones are generally more stable and resistant to metabolic breakdown, contributing to Tetradifon’s historical use as a long-lasting acaricide .
Applications and Toxicity :
- Chlorbenside and Tetradifon are documented pesticides, while DDT’s neurotoxic and endocrine-disrupting effects led to its ban . The target compound’s fluorine substitution might reduce bioaccumulation risks compared to fully chlorinated analogs, though specific toxicological data are unavailable.
Environmental and Regulatory Considerations :
- Tetradifon was withdrawn in some regions due to oncogenicity , highlighting the importance of evaluating sulfur-containing aromatics for chronic toxicity. The target compound’s structural similarity to regulated substances warrants caution in industrial applications.
Table 2: Physicochemical Properties
| Property | This compound | Chlorbenside | Tetradifon | DDT |
|---|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 414 | 260 (decomp) |
| Water Solubility | Low (thioether) | Low | Very low | Insoluble |
| LogP (Octanol-Water Partition) | ~3.5 (estimated) | ~4.0 | ~5.2 | ~6.0 |
| Stability | Moderate (oxidation-sensitive) | Moderate | High | High |
Research Findings and Gaps
- Biological Activity : Thioether-containing compounds like Chlorbenside exhibit pesticidal activity by disrupting enzymatic processes . The target compound’s fluorine could modulate its interaction with biological targets, but in vitro/in vivo studies are needed.
- Environmental Impact: While DDT and Tetradifon are linked to bioaccumulation and toxicity , the environmental fate of the target compound remains unstudied.
Biological Activity
1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorine atom : Enhances lipophilicity and may affect biological interactions.
- Chlorophenyl group : Imparts electronic properties that can influence reactivity and biological activity.
- Sulfanylmethyl group : May provide nucleophilic characteristics that facilitate interactions with biological targets.
The chemical formula for this compound is .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfanylmethyl group may interact with thiol-containing enzymes, potentially inhibiting their activity.
- Receptor Modulation : The fluorine and chlorophenyl groups may allow for binding to specific receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, similar to other compounds with structural similarities.
Biological Activity Overview
This compound has been investigated for various biological activities:
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in MCF-7 breast cancer cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | Ongoing Research |
| Tamoxifen | MCF-7 | 0.5 | |
| Other related compounds | MCF-7 | TBD |
These findings suggest that the compound may possess anticancer properties comparable to established drugs like Tamoxifen.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains. The presence of the sulfanylmethyl group is believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Toxicological Considerations
Understanding the toxicity profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate low toxicity in normal cells; however, comprehensive toxicity assessments are necessary to establish safety for clinical applications.
Case Studies
Several case studies have examined the biological activity of related compounds:
- Anticancer Activity Study : A series of derivatives were synthesized and tested against MCF-7 cells. Modifications to the chlorophenyl group enhanced cytotoxicity, indicating structure-activity relationships that could be exploited for drug development.
- Antimicrobial Efficacy Study : Investigations into the antimicrobial properties showed promising results against Gram-positive bacteria, suggesting potential applications in treating infections.
Q & A
Q. What are the established synthetic routes for 1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzenethiol with 3-(bromomethyl)-1-fluorobenzene in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N enhance thiolate formation. Critical parameters include:
- Solvent choice : DMF improves solubility but may require post-reaction purification.
- Temperature control : Lower temperatures (<60°C) reduce side reactions like oxidation.
- Stoichiometry : A 1.2:1 molar ratio of thiol to halide minimizes unreacted starting material .
Yield optimization (70–85%) can be confirmed via HPLC or GC-MS .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzene protons at δ 7.2–7.5 ppm, sulfanylmethyl CH₂ at δ 3.8–4.2 ppm). ¹⁹F NMR confirms fluorine integration .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.81 Å) and dihedral angles between aromatic rings, critical for conformational analysis .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 280.03) .
Q. What are the common solubility and stability challenges, and how can they be addressed?
Answer:
- Solubility : Limited in water; use DMSO or dichloromethane for dissolution. Sonication or heating (40–50°C) improves dispersion .
- Stability : Susceptible to oxidation at the sulfur center. Store under inert gas (N₂/Ar) at –20°C, with antioxidants like BHT (0.1% w/w) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:
- HOMO-LUMO gaps : Predicts charge-transfer potential (e.g., ΔE ≈ 4.5 eV for sulfanylmethyl derivatives).
- Fukui indices : Identifies nucleophilic (fluorine) and electrophilic (sulfur) sites for reaction planning .
- Molecular electrostatic potential (MEP) : Maps electron-rich regions (e.g., sulfanyl group) for docking studies .
Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?
Answer: Discrepancies in ¹H NMR shifts (e.g., CH₂ protons varying by ±0.3 ppm) may arise from solvent polarity or impurities. Mitigation strategies:
- Standardized solvents : Use deuterated DMSO-d₆ or CDCl₃ for consistency.
- Dynamic NMR : Resolves rotational barriers in sulfanylmethyl groups at variable temperatures .
- Cross-validation : Compare with IR (C–S stretch ~650 cm⁻¹) and XRD data .
Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?
Answer:
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.
- Cellular uptake : LC-MS quantifies intracellular concentrations in HEK-293 or HepG2 cells .
- Molecular docking : AutoDock Vina models interactions with sulfhydryl-containing proteins (e.g., glutathione S-transferase) .
Q. What are the mechanistic insights into the sulfanylmethyl group’s role in photo-degradation?
Answer: UV-Vis spectroscopy (λmax ≈ 270 nm) tracks degradation kinetics. Mechanistic studies show:
- Radical formation : Sulfur-centered radicals detected via EPR under UV light.
- Degradation pathways : C–S bond cleavage dominates in aerobic conditions, forming 4-chlorobenzenesulfonic acid and fluorobenzene derivatives .
Methodological Considerations
Q. How can regioselectivity challenges during functionalization of the fluorobenzene ring be addressed?
Answer:
- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the sulfanylmethyl group, enabling halogenation at the ortho position .
- Protecting groups : Temporarily block the sulfanyl moiety with Boc groups to direct electrophilic substitution .
Q. What advanced purification techniques improve yield for scale-up?
Answer:
- Prep-HPLC : C18 columns with acetonitrile/water gradients (70:30 → 95:5) isolate >98% purity.
- Crystallization : Ethanol/water (3:1) recrystallization removes non-polar byproducts .
Q. How do steric effects influence the compound’s reactivity in cross-coupling reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
